

Physicochemical Properties of 4-Pentyn-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentyn-1-amine

Cat. No.: B190168

[Get Quote](#)

A summary of the key quantitative data for **4-Pentyn-1-amine** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₅ H ₉ N	[1] [2] [3]
Molecular Weight	83.13 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[1]
Density	0.859 g/mL at 20 °C	[1]
Boiling Point	118.0 ± 23.0 °C	[1]
Flash Point	10 - 15 °C	[1]
CAS Number	15252-44-5	[2] [3]
Solubility	Soluble in organic solvents like ethanol and ether	[1]
Storage Temperature	2-8°C	

Experimental Protocols

Detailed methodologies for the synthesis of **4-Pentyn-1-amine** and its application in a typical bioconjugation reaction are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.

Synthesis of 4-Pentyn-1-amine via Gabriel Synthesis

This protocol describes a common method for synthesizing primary amines, the Gabriel synthesis, adapted for **4-Pentyn-1-amine** starting from 5-chloro-1-pentyne.

Materials:

- 5-chloro-1-pentyne
- Potassium phthalimide
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- N-Alkylation of Phthalimide:
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
 - To this stirring suspension, add 5-chloro-1-pentyne (1.0 equivalent) dropwise at room temperature.

- Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate (N-(pent-4-yn-1-yl)phthalimide) by filtration, wash with cold water, and dry under vacuum.
- Hydrazinolysis of the Phthalimide:
 - Suspend the dried N-(pent-4-yn-1-yl)phthalimide in ethanol in a round-bottom flask.
 - Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
 - Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
 - Cool the reaction mixture to room temperature and acidify with concentrated HCl.
 - Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Isolation and Purification:
 - Dissolve the residue in water and basify with a concentrated NaOH solution until a pH > 12 is reached.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator to yield crude **4-Pentyn-1-amine**.
 - Further purification can be achieved by fractional distillation under reduced pressure.

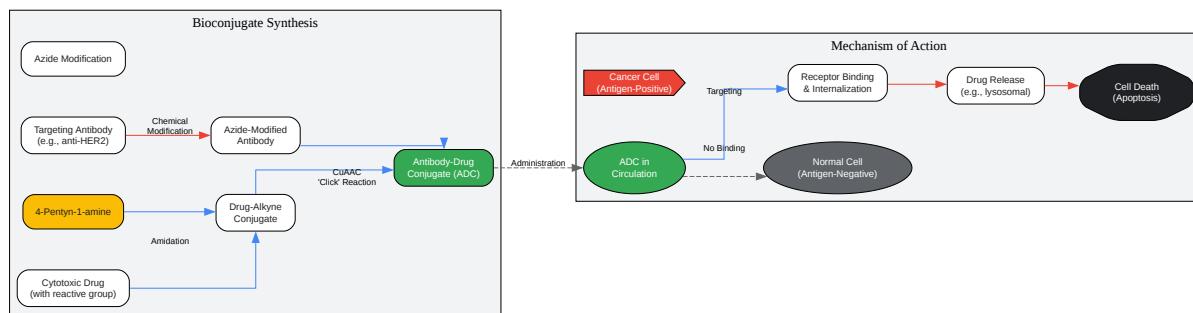
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of **4-Pentyn-1-amine** to an azide-modified molecule (e.g., a fluorescent probe, biotin, or a drug molecule) in an aqueous buffer system, a common procedure in drug development and molecular biology.[4][5][6]

Materials:

- **4-Pentyn-1-amine**
- Azide-functionalized molecule of interest (e.g., Azide-PEG4-Biotin)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium L-ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
- Phosphate-buffered saline (PBS) or another suitable aqueous buffer (pH 7.0-7.5)
- Microcentrifuge tubes or a reaction vial

Procedure:


- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **4-Pentyn-1-amine** in the chosen aqueous buffer.
 - Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
 - Prepare a 50 mM stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water.
 - Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - The azide-functionalized molecule stock solution (to a final concentration of 1 mM).
 - The **4-Pentyn-1-amine** stock solution (1.1 to 1.5 equivalents, for a final concentration of 1.1-1.5 mM).
 - Buffer to reach the desired final volume.
 - In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio to form the copper-ligand complex.
 - Add the copper-ligand complex solution to the main reaction mixture (to a final copper concentration of 0.1-0.5 mM).
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).
- Reaction and Work-up:
 - Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
 - Upon completion, the resulting 1,2,3-triazole conjugate can be purified from the reaction mixture. For small molecules, purification can be achieved by reverse-phase HPLC. For bioconjugates involving proteins, size-exclusion chromatography is often employed to remove excess reagents.

Visualization of Application in Targeted Drug Delivery

4-Pentyn-1-amine is a valuable linker for creating antibody-drug conjugates (ADCs). In this application, the amine functionality can be used to attach a cytotoxic drug, while the alkyne group allows for conjugation to an azide-modified antibody via click chemistry. The resulting

ADC can then selectively target and kill cancer cells that express the specific antigen recognized by the antibody.

[Click to download full resolution via product page](#)

Caption: Workflow for creating and utilizing an Antibody-Drug Conjugate (ADC) with a **4-Pentyn-1-amine** linker.

This technical guide provides essential information for researchers working with **4-Pentyn-1-amine**. By understanding its properties and having access to detailed protocols, scientists can effectively utilize this versatile molecule in the synthesis of novel compounds for drug discovery and other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Pentyn-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190168#4-pentyn-1-amine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com